molecular formula C11H7NO5 B2894594 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid CAS No. 668971-47-9

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Cat. No.: B2894594
CAS No.: 668971-47-9
M. Wt: 233.179
InChI Key: QJHNOWCMLRIBJY-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol It is characterized by the presence of a benzodioxole ring fused to an isoxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-benzodioxole with suitable isoxazole precursors in the presence of catalysts and solvents . The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzodioxole ring .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity . Detailed studies on its binding interactions and molecular docking provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of benzodioxole and isoxazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)7-4-9(17-12-7)6-1-2-8-10(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHNOWCMLRIBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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